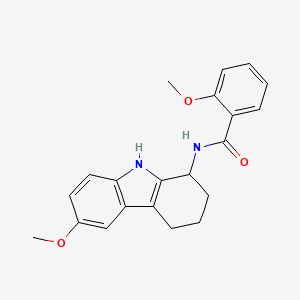
2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide: is a chemical compound with the following structure:
Structure:
!Compound Structure
It belongs to the class of carbazole derivatives and exhibits interesting biological properties. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole with 2-methoxybenzoyl chloride . The reaction typically occurs in an organic solvent (such as dichloromethane or chloroform) with a base (such as triethylamine) as a catalyst.
Industrial Production: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Can be reduced to yield different intermediates or final products.
Substitution: Exhibits reactivity toward nucleophiles, allowing substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products: The specific products formed depend on reaction conditions and substituents. Detailed studies are needed to identify major reaction products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: Used in the synthesis of more complex molecules due to its versatile reactivity.
Pharmaceuticals: Serves as a precursor for drug development.
Biological Studies: Investigated for potential bioactivity, including antitumor and anti-inflammatory properties.
Drug Discovery: Researchers explore its derivatives as potential drug candidates.
Dyes and Pigments: Its carbazole core makes it useful in dye and pigment synthesis.
Materials Science: May find applications in organic electronics and optoelectronic devices.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Obwohl keine direkten Analoga identisch sind, können Verbindungen mit ähnlichen Carbazol- oder Benzamid-Molekülen verglichen werden. Zu den bemerkenswerten Beispielen gehören 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol und 2-Methoxybenzamid .
Eigenschaften
Molekularformel |
C21H22N2O3 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-13-10-11-17-16(12-13)14-7-5-8-18(20(14)22-17)23-21(24)15-6-3-4-9-19(15)26-2/h3-4,6,9-12,18,22H,5,7-8H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
OONJOAWUUIBBPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B10992913.png)
![N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10992920.png)
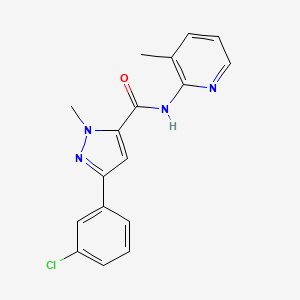
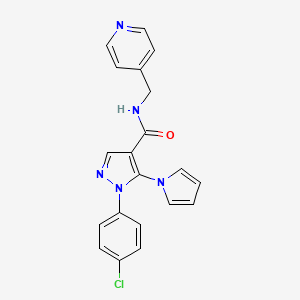
![ethyl 2-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10992928.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B10992945.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B10992960.png)


![N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10992964.png)
![N-[4-(2-hydroxyethoxy)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10992973.png)
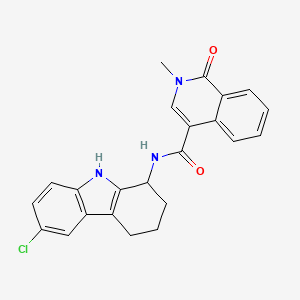
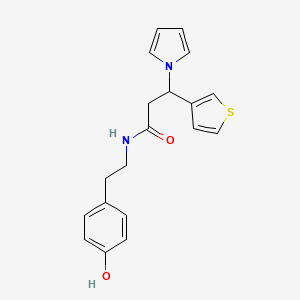
![2-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10992983.png)
